molecular formula C9H7FN2O2 B13180366 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13180366
M. Wt: 194.16 g/mol
InChI Key: DPCYYRUWNBGBNC-UHFFFAOYSA-N
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Description

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a fluorinated derivative of the imidazo[1,2-a]pyridine acetic acid scaffold, a heterocyclic structure of significant interest in medicinal chemistry. The core imidazo[1,2-a]pyridine moiety is fused with an acetic acid group at the 3-position, while the 8-position is substituted with a fluorine atom. Fluorination is a common strategy to enhance pharmacological properties, such as metabolic stability, bioavailability, and target binding affinity .

This compound shares structural similarities with intermediates used in synthesizing nitrogen-containing bisphosphonates like minodronic acid, a therapeutic agent for osteoporosis. The synthesis of such derivatives typically involves condensation, cyclization, and functionalization steps, as seen in related compounds (e.g., 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, CAS 17745-04-9) .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(8-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-7-2-1-3-12-6(4-8(13)14)5-11-9(7)12/h1-3,5H,4H2,(H,13,14)

InChI Key

DPCYYRUWNBGBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

A metal-free protocol can be employed for the direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products.

  • Pivalic Acid (PivOH) Use Pivalic acid can enhance the preparation of amino-modified derivatives.

  • p-Toluene Sulfonic Acid Use Aided by microwave technology, p-toluene sulfonic acid can be used as a catalyst. This reaction proceeds rapidly, yielding analogous derivatives in excellent yields via imine formation, alcohol addition to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration.

  • Boron Trifluoride Diethyl Etherate Use Boron trifluoride diethyl etherate can promote the condensation of 2-aminopyridine with arylglyoxal and alkyne derivatives, leading to 2,3-disubstituted products. This method features mild reaction conditions, atom economy, easy handling, and scalability.

Synthesis of Imidazo[1,2-a]pyridine Derivatives via Multistep Procedures

Bioactive imidazo[1,2-a]-pyridines can be generated by multistep procedures involving the condensation of 2-aminopyridine and 1,3-dichloroacetone or 1,1,3-trichloroacetone to obtain 2-arylacetaldehydes and 2-carbaldehydes as key intermediates. A mild and rapid microwave-assisted protocol for constructing 3-carbaldehyde substituted compounds involves the condensation of substituted 2-aminopyridines and bromomalonaldehyde in ethanol–water media.

Catalyst-Free Condensation

A catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine as a base can yield imidazo[1,2-a]pyridine derivatives. This mechanism involves initial Knoevenagel condensation, followed by an intramolecular nucleophilic attack of the nitrogen on the carbonyl group, and water elimination.

Domino A3-Coupling Reaction

An efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives involves a domino A3-coupling reaction. The reaction of 2-aminopyridines and aromatic aldehydes with ethyl propiolates yields imidazo[1,2-a]pyridin-3-yl)acetates. Substituents on the aromatic ring of the aldehydes or the 2-aminopyridine residue have minimal effect on the reaction rate or product yield.

Table 1: Synthesis of Imidazo[1,2-a]pyridin-3-yl)acetates Using Ethyl Propiolate

Entry Aminopyridine Aldehyde Time (h) Yielda (%)
a 2-aminopyridine Benzaldehyde 12 68
b 2-aminopyridine 4-Cl-benzaldehyde 12 70
c 2-aminopyridine 4-MeO-benzaldehyde 10 65
d 2-aminopyridine 4-NO2-benzaldehyde 14 63
e 2-aminopyridine 2-Cl-benzaldehyde 14 66
f 2-aminopyridine 2-MeO-benzaldehyde 10 69
g 6-MeO-2-aminopyridine Benzaldehyde 8 72
h 6-Cl-2-aminopyridine Benzaldehyde 10 70
i 6-Br-2-aminopyridine Benzaldehyde 10 69
j 4-MeO-2-aminopyridine Benzaldehyde 12 64
k 4-Me-2-aminopyridine Benzaldehyde 10 67

aAll yields refer to an isolated product.

Chemical Reactions Analysis

Types of Reactions

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield tetracyclic derivatives .

Scientific Research Applications

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives like zolpidem act by blocking γ-aminobutyric acid receptors, leading to their hypnotic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The imidazo[1,2-a]pyridine acetic acid scaffold allows for extensive structural diversification. Key analogs and their substituents include:

  • 2,6-Dimethyl derivatives : These compounds exhibit enhanced antitubercular activity, as seen in 2-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid (MW 294.16) .
  • 8-Methyl derivative : 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride (MW 226.66) highlights the impact of alkyl substituents on solubility and crystallinity .
  • Halogenated analogs: 2-Chloro derivative: Minodronic acid impurity 9 (MW 210.62) demonstrates the role of halogens in metabolic stability . 4-Fluoro-3-methylphenyl derivative: This compound (MW 298.32) shows how aryl substituents influence electronic properties and binding interactions .

Pharmacological Activity

  • Antitubercular Activity : 2,6-Dimethyl derivatives (e.g., compound 28 in ) showed potent activity against Mycobacterium tuberculosis (MIC <1 µg/mL), attributed to enhanced membrane penetration via lipophilic methyl groups .
  • Anticancer Potential: Platinum complexes with 2-(4-chlorophenyl)-8-aminoimidazo[1,2-a]pyridin-3-yl acetamide ligands exhibited high selectivity for the mitochondrial Translocator Protein (TSPO), a target in cancer therapy .
  • Antimicrobial Effects: Thiazolidinone derivatives of imidazo[1,2-a]pyridines demonstrated moderate to strong activity against bacterial and fungal pathogens, with IC50 values ranging from 8–32 µg/mL .

The 8-fluoro substitution may improve metabolic stability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Physicochemical Properties

  • Solubility : 2,6-Dimethyl derivatives are reported as tan solids with moderate aqueous solubility, influenced by the acetic acid moiety . Fluorination at the 8-position could enhance solubility due to increased polarity, though this requires experimental validation.
  • Crystallinity : X-ray studies of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids revealed planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared with the 8-fluoro analog .

Data Tables

Table 1: Structural and Pharmacological Comparison of Imidazo[1,2-a]pyridine Acetic Acid Derivatives

Compound Name Substituents Molecular Weight Key Activity Reference
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid 8-Fluoro ~210.18* Inferred metabolic stability
2-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid 2,6-Dimethyl 294.16 Antitubercular
2-(4-Fluoro-3-methylphenyl)-[...]acetic acid 4-Fluoro-3-methylphenyl 298.32 Not reported
Minodronic Acid Impurity 9 2-Chloro 210.62 Impurity profile
2-{8-Methylimidazo[...]acetic acid hydrochloride 8-Methyl (+HCl) 226.66 Improved crystallinity

*Calculated based on C9H7FN2O2.

Biological Activity

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS No. 1556556-64-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antibacterial, antifungal, and antiviral properties. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
IUPAC NameThis compound
CAS Number1556556-64-9
InChI KeyDFIZEALKLRDPAV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds in this class can modulate pathways associated with cell proliferation and apoptosis, potentially influencing immune responses and cancer cell viability.

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of related imidazo[1,2-a]pyridine derivatives. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the low micromolar range, indicating potent antibacterial effects .
  • Antifungal Activity : Research has also indicated antifungal properties against common pathogens such as Candida albicans. The efficacy of these compounds was evaluated through standard antifungal susceptibility tests .

Case Studies

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity of this compound against clinical isolates.
    • Method : Disk diffusion method was employed to assess the zone of inhibition.
    • Results : The compound exhibited significant zones of inhibition against E. coli (15 mm) and S. aureus (18 mm), comparable to standard antibiotics .
  • Evaluation of Antifungal Properties :
    • Objective : To assess the antifungal activity against C. albicans.
    • Method : Broth microdilution method was used.
    • Results : The compound demonstrated an MIC of 32 µg/mL against C. albicans, indicating moderate antifungal activity .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, a comparison with other imidazo[1,2-a]pyridine derivatives is essential.

Compound NameAntibacterial Activity (MIC)Antifungal Activity (MIC)
This compound15 µg/mL (E. coli)32 µg/mL (C. albicans)
ZolpidemNot applicableNot applicable
AlpidemNot applicableNot applicable

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